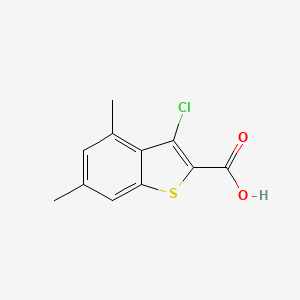![molecular formula C22H19ClN2O2 B2888066 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-82-4](/img/structure/B2888066.png)
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its unique structural and chemical properties. This quinoline derivative features both quinoline and isoindole moieties, which are known for their diverse pharmacological activities. It often garners interest for research in various scientific fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically begins with the construction of the isoindole core, followed by the attachment of the quinoline moiety. A common synthetic route involves the use of isoindoline and chlorinated quinoline derivatives.
Step 1: Synthesis of Isoindole Core
Starting Materials: Isoindoline, phthalic anhydride
Reaction Conditions: Heating with an acid catalyst
Step 2: Attachment of Quinoline Moiety
Starting Materials: 2-chloro-6-(propan-2-yl)quinoline
Reaction Conditions: Use of a suitable base like sodium hydride in aprotic solvent
Industrial Production Methods
Industrial production often scales up these laboratory methods using continuous flow processes. Enhanced techniques such as microwave-assisted synthesis might be employed to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation, forming quinoline-quinone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring is highly reactive and can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, primary amines
Major Products
Oxidation Products: Quinoline-quinone derivatives
Reduction Products: Dihydroquinoline derivatives
Substitution Products: Amino-quinoline derivatives
Applications De Recherche Scientifique
Chemistry
This compound's complex structure makes it an ideal subject for studying reaction mechanisms and stereochemistry.
Biology
Studies often explore its potential as an enzyme inhibitor or its role in biological pathways, particularly within cancer research.
Medicine
Pharmacological research delves into its potential as an anti-inflammatory or anticancer agent, given its interaction with key biological targets.
Industry
In the industrial sector, derivatives of this compound might be utilized in the development of advanced materials or in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects primarily involves interaction with DNA and proteins. It often targets specific enzymes involved in cell division and proliferation, making it a candidate for cancer research. The quinoline moiety is known to intercalate with DNA, disrupting replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroquinoline
Isoindoline derivatives
Quinoline-based pharmacophores
Uniqueness
Compared to other quinoline or isoindole derivatives, this compound’s dual functional groups provide unique reactivity patterns and biological activity. The combination of quinoline and isoindole in a single molecule also allows for multi-targeting capabilities in biological systems, which is less common among simpler analogs.
Conclusion
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione presents a fascinating array of chemical and biological properties, making it an important compound for ongoing scientific research. Its preparation methods, diverse reactions, and wide-ranging applications underscore its significance across multiple fields of study.
Propriétés
IUPAC Name |
2-[2-(2-chloro-6-propan-2-ylquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-13(2)14-7-8-19-16(11-14)12-15(20(23)24-19)9-10-25-21(26)17-5-3-4-6-18(17)22(25)27/h3-8,11-13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDZDBZUWJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)

![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)
![1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2887998.png)
![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2887999.png)
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2888001.png)




